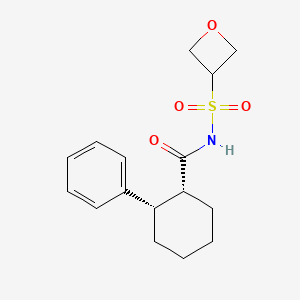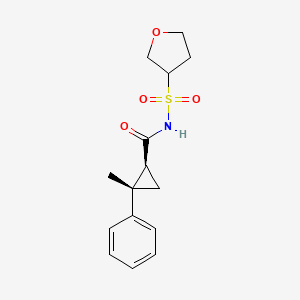
(1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of HDACs leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, which ultimately leads to the induction of apoptosis. In addition, this compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. The inhibition of MMPs leads to the inhibition of angiogenesis, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has also been shown to inhibit the activity of HDACs and MMPs, which are involved in the regulation of gene expression and the degradation of extracellular matrix proteins, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This compound has been shown to have potent activity against cancer cells and inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which requires the use of several reagents and catalysts. In addition, the cost of synthesizing this compound may be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the research of (1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative diseases and viral infections. Furthermore, the development of analogs of this compound with improved potency and selectivity may also be an area of future research.
Métodos De Síntesis
The synthesis of (1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-methylcyclopropanecarboxylic acid with oxalyl chloride in the presence of dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with oxalyl chloride and oxalyl chloride in the presence of triethylamine to produce the corresponding acid anhydride. The acid anhydride is then reacted with N-(3-hydroxypropyl) sulfonamide in the presence of triethylamine to give the desired product.
Aplicaciones Científicas De Investigación
(1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
(1S,2S)-2-methyl-N-(oxolan-3-ylsulfonyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-15(11-5-3-2-4-6-11)9-13(15)14(17)16-21(18,19)12-7-8-20-10-12/h2-6,12-13H,7-10H2,1H3,(H,16,17)/t12?,13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDLULAZNNQOK-JYRZLJSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NS(=O)(=O)C2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C(=O)NS(=O)(=O)C2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-4-ethylpyridine-2-carboxamide](/img/structure/B7337024.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide](/img/structure/B7337036.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-1-(3-methylbutyl)triazole-4-carboxamide](/img/structure/B7337047.png)
![[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(5-nitrothiophen-3-yl)methanone](/img/structure/B7337058.png)
![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(3-ethoxyphenyl)methanone](/img/structure/B7337068.png)
![(1S,3R)-3-[(7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclopentane-1-carboxamide](/img/structure/B7337071.png)
![(1R,2S)-2-[[(6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7337074.png)
![tert-butyl (1R,5S)-6-[1-(5-fluoropyridin-2-yl)propylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7337084.png)
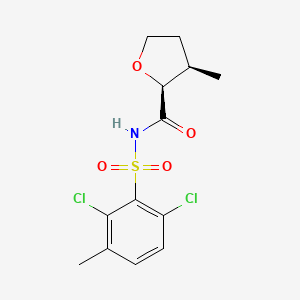
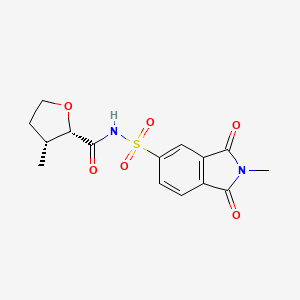
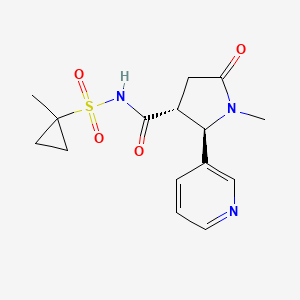
![2-(1,3-benzodioxol-5-yl)-N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]propanamide](/img/structure/B7337118.png)
![(1R,2R)-N-(2-bicyclo[2.2.2]octanylsulfonyl)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7337123.png)
